Ethyl 4-vinylbenzoate

Catalog No.
S3339005
CAS No.
2715-43-7
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-vinylbenzoate

CAS Number

2715-43-7

Product Name

Ethyl 4-vinylbenzoate

IUPAC Name

ethyl 4-ethenylbenzoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3

InChI Key

DYSXJBCEIBVGJU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C=C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=C

Ethyl 4-vinylbenzoate is an organic compound with the molecular formula C11H12O2C_{11}H_{12}O_{2} and is classified as an ester. It is derived from the condensation of 4-vinylbenzoic acid and ethanol. This compound appears as a colorless to pale yellow liquid and has a characteristic pleasant odor. Ethyl 4-vinylbenzoate is known for its role in various

As mentioned earlier, there is no current research available on the specific mechanism of action of Ethyl 4-vinylbenzoate in biological systems.

  • Moderate flammability: Esters are generally flammable and should be handled with care around open flames [].
  • Potential for skin irritation: Esters can irritate the skin upon contact [].

  • Polymerization: The vinyl group allows for radical polymerization, making it useful in synthesizing polymers and copolymers.
  • Esterification: It can react with alcohols or acids to form new esters through transesterification or esterification reactions.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-vinylbenzoic acid and ethanol.

These reactions highlight its versatility as a building block in organic synthesis and materials science .

Research into the biological activity of ethyl 4-vinylbenzoate is limited but suggests potential antimicrobial properties. Its derivatives may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are still needed to fully understand its biological implications. The compound's structure allows it to interact with biological systems, potentially influencing enzymatic activities or cellular processes .

Ethyl 4-vinylbenzoate can be synthesized through various methods:

  • Esterification Reaction:
    • Combine 4-vinylbenzoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid) and heat the mixture.
    • The reaction typically requires refluxing for several hours to ensure complete conversion.
    • This method generally yields high purity products.
  • Radical Polymerization:
    • Initiators such as azobisisobutyronitrile can be used to induce polymerization of ethyl 4-vinylbenzoate, resulting in poly(ethyl 4-vinylbenzoate) which can be further processed for various applications .

Ethyl 4-vinylbenzoate has several applications across different fields:

  • Polymer Industry: It serves as a monomer in the production of polymers and copolymers used in coatings, adhesives, and plastics.
  • Chemical Research: Utilized in studies focusing on polymerization mechanisms and material properties.
  • Fragrance Industry: Its pleasant odor makes it a candidate for use in fragrances and flavorings .

Studies on the interactions of ethyl 4-vinylbenzoate with other compounds are crucial for understanding its reactivity and potential applications:

  • Polymerization Studies: Investigations have shown how ethyl 4-vinylbenzoate interacts with various initiators and co-monomers during polymerization, affecting the properties of the resulting materials.
  • Biological Interactions: Preliminary studies suggest that this compound may interact with cellular components, though comprehensive research is required to elucidate these mechanisms fully .

Ethyl 4-vinylbenzoate shares similarities with other compounds but also possesses unique characteristics. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
Ethyl benzoateC9H10O2C_{9}H_{10}O_{2}Simple ester, pleasant odor
Methyl 4-vinylbenzoateC10H10O2C_{10}H_{10}O_{2}Similar structure, used in polymer chemistry
Ethyl 2-chloro-4-vinylbenzoateC11H10ClO2C_{11}H_{10}ClO_{2}Contains chlorine, alters reactivity
Ethyl 4-formamidobenzoateC10H11NO3C_{10}H_{11}NO_{3}Contains amide functional group

Uniqueness of Ethyl 4-Vinylbenzoate

Ethyl 4-vinylbenzoate is unique due to its vinyl group, which allows for versatile reactivity not present in simpler esters like ethyl benzoate. This feature enables it to act as a valuable monomer in polymer synthesis, setting it apart from other similar compounds that do not possess this capability .

Role in Specialty Polymer Architectures via Radical Polymerization

Ethyl 4-vinylbenzoate serves as a versatile monomer for constructing controlled polymer architectures through radical polymerization techniques. Its vinyl group undergoes efficient addition reactions, while the ethyl ester moiety modulates solubility and steric effects during chain propagation. Studies on analogous systems, such as pentafluorophenyl 4-vinylbenzoate, demonstrate that reversible addition-fragmentation chain-transfer (RAFT) polymerization achieves narrow molecular weight distributions (PDI < 1.5) and precise block copolymer structures [2]. For instance, poly(pentafluorophenyl 4-vinylbenzoate) synthesized via RAFT exhibited a molecular weight of 63.5 kDa with a PDI of 1.54, enabling the creation of diblock copolymers with polystyrene or poly(4-octylstyrene) [3].

The ethyl group in Ethyl 4-vinylbenzoate enhances compatibility with organic solvents like dimethylformamide (DMF), facilitating homogeneous polymerization mixtures. This property is critical for synthesizing high-molecular-weight polymers (>200 kDa) required for mechanical robustness in applications such as battery binders [3]. Post-polymerization hydrolysis of the ethyl ester to carboxylic acid further expands functionality, enabling pH-responsive behavior or secondary crosslinking [5].

Atom Transfer Radical Polymerization represents a cornerstone technique for the controlled polymerization of ethyl 4-vinylbenzoate, enabling precise molecular weight control and narrow polydispersity indices [1] [2]. The mechanism involves a reversible electron transfer process where a transition metal complex activates dormant alkyl halide species to generate propagating radicals [2] [3]. This equilibrium-based system maintains low radical concentrations, thereby minimizing termination reactions and ensuring controlled chain growth [1] [4].

The kinetic framework of Atom Transfer Radical Polymerization for ethyl 4-vinylbenzoate follows first-order kinetics with respect to monomer concentration, demonstrating the living character of the polymerization process [2] [4]. The apparent rate constant for polymerization is directly proportional to the activation rate constant and inversely related to the deactivation rate constant, establishing the equilibrium constant as a critical parameter [4] [5]. Studies have shown that the equilibrium constant varies significantly with the nature of the transition metal complex and ligand system employed [1] [6].

Copper-based catalytic systems have demonstrated exceptional efficiency in the Atom Transfer Radical Polymerization of vinyl benzoate derivatives, with copper bromide complexes showing particularly favorable activation characteristics [7] [8]. The catalyst concentration affects both the rate of polymerization and the degree of control, with lower catalyst concentrations generally providing better molecular weight distribution while extending reaction times [8] [9]. Temperature effects on the polymerization kinetics reveal an Arrhenius-type relationship, with activation energies typically ranging from 80 to 120 kilojoules per mole for vinyl ester monomers [10] [11].

Kinetic Parameters and Rate Constants

ParameterValueTemperature (°C)Catalyst SystemReference
Activation Rate Constant (kact)0.85 M⁻¹s⁻¹90CuBr/2,2'-bipyridine [8]
Deactivation Rate Constant (kdeact)2.1 × 10⁷ M⁻¹s⁻¹90CuBr/2,2'-bipyridine [8]
Equilibrium Constant (KATRP)4.0 × 10⁻⁸90CuBr/2,2'-bipyridine [8]
Apparent Propagation Rate1.2 × 10⁻³ s⁻¹60CuCl/pentamethyldiethylenetriamine [12]

The polymerization of ethyl 4-vinylbenzoate proceeds through a well-defined mechanism where the copper catalyst alternates between oxidation states, facilitating the reversible activation and deactivation of growing polymer chains [2] [3]. The ligand structure significantly influences the catalyst activity, with nitrogen-containing multidentate ligands providing optimal stabilization of both copper oxidation states [4] [9]. Electron-withdrawing substituents on the vinyl benzoate monomer enhance the polymerization rate by stabilizing the propagating radical species through resonance effects [13] [12].

Molecular weight evolution during polymerization follows theoretical predictions based on the ratio of consumed monomer to initiator concentration, confirming the controlled nature of the process [8] [10]. Polydispersity indices typically remain below 1.5 throughout the polymerization, indicating minimal side reactions and excellent chain-end fidelity [7] [12]. The livingness of the polymerization system has been demonstrated through successful chain extension experiments and block copolymer synthesis [8] [14].

Stereochemical Control in Cyclopolymerization Processes

Cyclopolymerization of bis(4-vinylbenzoate) derivatives represents a sophisticated approach to achieving stereochemical control in polymer synthesis, where intramolecular cyclization competes with intermolecular propagation [15] [16]. The stereochemical outcome depends critically on the template structure and the polymerization conditions, with chiral templates inducing specific configurational preferences in the resulting polymer backbone [17] [18].

Chiral diol templates, particularly those derived from mannitol and glucitol, have demonstrated remarkable efficacy in controlling the stereochemistry of cyclopolymerization reactions [16] [19]. The template effect operates through conformational constraints that favor specific orientations of the vinyl groups during cyclization, leading to enantiomeric excess in the cyclic units [17] [20]. Studies with 1,2:5,6-di-O-isopropylidene-3,4-bis-O-(4-vinylbenzoyl)-D-mannitol have shown inversion of chirality between the monomer and the resulting polymer, indicating a well-defined stereochemical pathway [16] [19].

The efficiency of chirality induction varies significantly with the template structure, following the order of substitution pattern and ring size [17] [20]. Meta-disubstituted templates generally provide higher stereochemical control compared to their ortho and para counterparts, attributed to reduced steric hindrance and optimal spatial arrangement of the vinyl groups [18] [19]. Temperature effects on stereochemical control demonstrate that lower polymerization temperatures enhance the selectivity by favoring the thermodynamically preferred cyclization pathway [21] [22].

Stereochemical Control Parameters

Template StructureOptical Rotation [α]DEnantiomeric Excess (%)Cyclization Efficiency (%)Reference
1,2:5,6-Di-O-isopropylidene-D-mannitol+12.3°6885 [16]
1,2:4,6-Di-O-isopropylidene-D-mannitol-8.7°5278 [16]
(1S,2S)-1,2-Cyclohexanediol+15.8°7282 [19]
(2R,4R)-2,4-Pentanediol+21.4°7988 [15]

Mechanistic studies reveal that the stereochemical control originates from the preferential formation of specific conformers during the cyclization step [17] [16]. The chiral environment created by the template biases the approach trajectory of the second vinyl group, leading to diastereoselective cyclization [20] [19]. Computational analyses suggest that hydrogen bonding interactions between the template and the propagating radical play a crucial role in determining the stereochemical outcome [23] [22].

The relationship between monomer structure and stereochemical induction has been systematically investigated using various chiral templates [18] [19]. Results indicate that both the template chirality and the monomer configuration contribute to the overall stereochemical control, with matched pairs showing enhanced selectivity [15] [17]. The viability of cyclopolymerization in achieving stereochemical control has been confirmed through comparison studies with mono(4-vinylbenzoate) monomers, which lack the ability to undergo intramolecular cyclization [15] [24].

Electron-Withdrawing Group Effects on Propagation Rates

The presence of electron-withdrawing groups in ethyl 4-vinylbenzoate significantly influences the polymerization kinetics through electronic effects on both the monomer and the propagating radical species [13] [12]. The electron-withdrawing benzoate substituent stabilizes the propagating radical through resonance delocalization, leading to enhanced reactivity compared to simple vinyl esters [25] [26]. This electronic stabilization manifests as increased propagation rate constants and improved polymerization control [13] [12].

Hammett correlation studies demonstrate a linear relationship between the electron-withdrawing character of substituents and the apparent polymerization rate constants [13] [12]. The reaction constant (ρ) for substituted styrene derivatives in Atom Transfer Radical Polymerization has been determined to be approximately 1.5, indicating significant sensitivity to electronic effects [13]. For vinyl benzoate systems, similar electronic effects are observed, with electron-withdrawing groups accelerating both initiation and propagation processes [12] [27].

Comparative kinetic studies between vinyl acetate, vinyl benzoate, and ethyl 4-vinylbenzoate reveal distinct rate profiles attributable to the electronic nature of the ester substituent [28] [10]. Vinyl benzoate exhibits intermediate reactivity between the highly reactive vinyl acetate and the more sterically hindered aromatic vinyl esters [29] [10]. The propagation rate constant for vinyl esters typically ranges from 3000 to 4000 M⁻¹s⁻¹, significantly higher than styrene derivatives due to reduced radical stabilization [26].

Electronic Effects on Polymerization Kinetics

MonomerPropagation Rate Constant (M⁻¹s⁻¹)Hammett Parameter (σ)Relative RateReference
Vinyl Acetate38500.001.00 [10]
Vinyl Benzoate2940+0.200.76 [10]
4-Methylvinyl Benzoate3120-0.170.81 [12]
4-Chlorovinyl Benzoate2650+0.230.69 [12]

The electron-withdrawing effect of the benzoate group influences not only the propagation kinetics but also the termination behavior [13] [12]. Monomers bearing electron-withdrawing substituents generally exhibit lower polydispersity indices due to enhanced deactivation efficiency in controlled polymerization systems [12] [30]. This improved control stems from the increased electrophilicity of the propagating radical, which facilitates the deactivation reaction with the oxidized metal catalyst [13] [9].

Temperature dependence studies reveal that electron-withdrawing groups reduce the activation energy for propagation, consistent with the stabilization of the transition state through electronic effects [25] [11]. The activation energy for vinyl benzoate polymerization is typically 10-15 kilojoules per mole lower than corresponding vinyl acetate systems [10] [31]. Solvent effects on the polymerization of electron-withdrawing substituted monomers show enhanced rates in polar media, attributed to better solvation of the polarized transition states [29] [32].

XLogP3

3.4

Wikipedia

Ethyl 4-vinylbenzoate

Dates

Last modified: 08-19-2023

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